molecular formula C8H3ClFIS B13693175 5-Chloro-6-fluoro-2-iodobenzo[b]thiophene

5-Chloro-6-fluoro-2-iodobenzo[b]thiophene

Cat. No.: B13693175
M. Wt: 312.53 g/mol
InChI Key: UIZCDDSKHOGANJ-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-2-iodobenzo[b]thiophene is a chemical compound with the molecular formula C8H3ClFIS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-2-iodobenzo[b]thiophene can be achieved through various methods. One common approach involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with ethyl p-tolylethynyl sulfide in the presence of cesium fluoride in hot acetonitrile. This reaction leads to the formation of the desired benzothiophene derivative .

Another method involves the use of aryne intermediates. Aryne intermediates can react with alkynyl sulfides to form benzothiophene derivatives. This method is advantageous due to its good functional group tolerance and versatility in C2 functionalizations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-2-iodobenzo[b]thiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine, fluorine, and iodine) on the benzothiophene ring.

    Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are common.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of derivatives with different substituents on the benzothiophene ring. Oxidation and reduction reactions can modify the thiophene ring, leading to various oxidized or reduced products.

Scientific Research Applications

5-Chloro-6-fluoro-2-iodobenzo[b]thiophene has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological activities.

    Medicine: Research on benzothiophene derivatives has shown potential in developing drugs for various diseases, including cancer and infectious diseases. This compound may serve as a precursor for drug development.

    Industry: The compound can be used in the production of materials with specific properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-2-iodobenzo[b]thiophene depends on its specific application

    Molecular Targets: The compound can bind to specific proteins, enzymes, or receptors, modulating their activity. For example, benzothiophene derivatives have been shown to interact with estrogen receptors, making them potential candidates for hormone-related therapies.

    Pathways Involved: The compound can influence cellular signaling pathways, leading to changes in gene expression, cell proliferation, or apoptosis. These effects can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

5-Chloro-6-fluoro-2-iodobenzo[b]thiophene can be compared with other benzothiophene derivatives, such as:

The presence of multiple halogen atoms in this compound makes it unique and potentially more reactive compared to its analogs. This increased reactivity can be advantageous for various synthetic and research applications.

Properties

Molecular Formula

C8H3ClFIS

Molecular Weight

312.53 g/mol

IUPAC Name

5-chloro-6-fluoro-2-iodo-1-benzothiophene

InChI

InChI=1S/C8H3ClFIS/c9-5-1-4-2-8(11)12-7(4)3-6(5)10/h1-3H

InChI Key

UIZCDDSKHOGANJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(SC2=CC(=C1Cl)F)I

Origin of Product

United States

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